N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-5-carboxamide
Description
N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and in pharmaceuticals. This specific compound is characterized by the presence of a propoxycyclohexyl group attached to the benzotriazole core, which may impart unique chemical and physical properties.
Properties
IUPAC Name |
N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-2-10-23-17(8-4-3-5-9-17)12-18-16(22)13-6-7-14-15(11-13)20-21-19-14/h6-7,11H,2-5,8-10,12H2,1H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPSHTYTTPVDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1(CCCCC1)CNC(=O)C2=CC3=NNN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-5-carboxamide typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of the Propoxycyclohexyl Group: The propoxycyclohexyl group can be introduced via a nucleophilic substitution reaction. This involves reacting cyclohexylmethyl chloride with sodium propoxide to form the propoxycyclohexylmethyl intermediate.
Coupling Reaction: The final step involves coupling the propoxycyclohexylmethyl intermediate with the benzotriazole core using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the propoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized as a corrosion inhibitor in metal protection and as a UV stabilizer in polymers.
Mechanism of Action
The mechanism of action of N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may inhibit specific signaling pathways, such as those involved in inflammation or cell proliferation, by binding to key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-[(1-propoxycyclohexyl)methyl]-2-(tetrahydro-2H-pyran-4-yl)acetamide hydrochloride
- N-[(1-Propoxycyclohexyl)methyl]-2-(3-thiomorpholinyl)acetamide hydrochloride
Uniqueness
N-[(1-propoxycyclohexyl)methyl]-2H-benzotriazole-5-carboxamide is unique due to its specific structural features, such as the propoxycyclohexyl group and the benzotriazole core. These features may confer distinct chemical reactivity, biological activity, and physical properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
